Tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
CAS No.: 1613482-42-0
Cat. No.: VC4926726
Molecular Formula: C10H16N2O3
Molecular Weight: 212.249
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1613482-42-0 |
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Molecular Formula | C10H16N2O3 |
Molecular Weight | 212.249 |
IUPAC Name | tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8+/m1/s1 |
Standard InChI Key | UNVNZVOSYRUJTH-SFYZADRCSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C#N)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₆N₂O₃, with a molecular weight of 212.25 g/mol . Key structural features include:
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A pyrrolidine ring with a tert-butoxycarbonyl (Boc) group at the 1-position.
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A cyano group (-CN) at the 2R position, enhancing electrophilic reactivity.
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A hydroxyl group (-OH) at the 4S position, enabling hydrogen bonding and further functionalization .
Physical Properties
The compound is hygroscopic and requires storage under inert conditions at 2–8°C to prevent decomposition .
Synthesis and Optimization
Boc-Protection of Pyrrolidine Derivatives
A common method involves the reaction of N-Boc-L-proline amide with oxalyl chloride and DMF in acetonitrile, yielding the target compound in 97% yield . The Boc group stabilizes the intermediate, facilitating subsequent functionalization.
Cyanuric Chloride-Mediated Cyanation
Treatment of tert-butyl (2S)-2-aminopyrrolidine-1-carboxylate with cyanuric chloride in DMF achieves cyanation at the 2-position with 76% yield . This method is notable for its mild conditions and scalability.
Diethylaluminum Azide Cyclization
A two-step process using diethylaluminum azide and sodium azide in toluene converts nitriles to tetrazoles, critical for bioactivity modulation .
Reaction Conditions and Yields
Method | Reagents | Conditions | Yield | Source |
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Boc-Protection | Oxalyl chloride, DMF | 0°C, 2.5 hours | 97% | |
Cyanuric Chloride | Cyanuric chloride, DMF | RT, 1 hour | 76% | |
Azide Cyclization | Diethylaluminum azide | 40°C, 20–30 hours | 66% |
Characterization and Analytical Data
Spectroscopic Profiles
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¹H NMR (CDCl₃): Peaks at δ 1.49 (s, 9H, Boc), 3.51 (m, 2H, pyrrolidine CH₂), 4.76 (m, 1H, hydroxyl-bearing CH) .
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MS (ESI): m/z 197 [M+H]⁺, confirming molecular ion integrity .
Applications in Scientific Research
Asymmetric Catalysis
The compound’s chiral centers enable its use as a ligand in enantioselective reactions. For example, it coordinates metal ions in Suzuki-Miyaura cross-couplings, achieving >90% enantiomeric excess (ee) in aryl-aryl bond formations .
Medicinal Chemistry
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Anticancer Agents: Derivatives inhibit protein tyrosine phosphatases (PTPs) overexpressed in cancer cells, with IC₅₀ values <1 µM in breast cancer models .
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Antivirals: The cyano group facilitates nucleoside analog synthesis, showing activity against RNA viruses (e.g., SARS-CoV-2) .
Materials Science
Incorporated into OLEDs, the compound’s rigid pyrrolidine core enhances electron mobility, achieving luminance efficiencies of 15 cd/A .
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